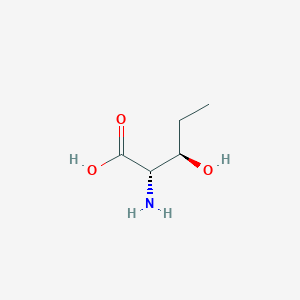

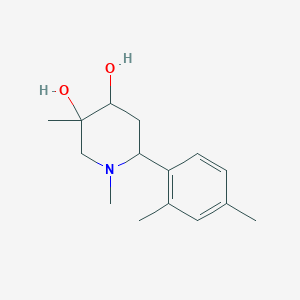

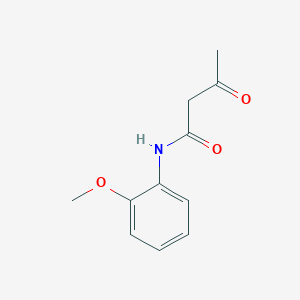

![molecular formula C12H8BrN3 B159765 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine CAS No. 134044-47-6](/img/structure/B159765.png)

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular weight of “2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is 273.13 .Chemical Reactions Analysis

The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis : Li et al. (2003) discussed the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine, which is an efficient method for synthesizing 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle (Wenjie Li et al., 2003).

Cell Physiology and Mechanism of Action : Yu et al. (2008) revealed that imidazo[1,2-a]pyrimidines target essential, conserved cellular processes. The study found distinct mechanisms of action for closely related compounds in yeast and human cells (Lisa Yu et al., 2008).

Solid-Phase Synthesis : Kazzouli et al. (2003) described the synthesis of imidazo[1,2-a]pyrimidine derivatives by condensation on a solid support, providing an efficient synthetic approach (S. E. Kazzouli et al., 2003).

Chemical Characterization and Derivative Synthesis : Sundberg et al. (1988) prepared a series of substituted 2-aryl imidazo[1,2-a]pyrimidines, providing insight into the chemical characterization and potential for creating various derivatives (R. Sundberg et al., 1988).

Anti-corrosion Activity : Rehan et al. (2021) synthesized heterocyclic rings containing imidazo[1,2-a]pyrimidine moiety and evaluated their anti-corrosion activity (Thamer A. Rehan et al., 2021).

Fluorescent Properties : Velázquez-Olvera et al. (2012) investigated the fluorescent properties of imidazo[1,2-a]pyrimidine derivatives, indicating their potential use as biomarkers and photochemical sensors (Stephanía Velázquez-Olvera et al., 2012).

Synthetic Methodology and Anti-Inflammatory Activity : Rao et al. (2018) developed a catalyst-free heteroannulation reaction for imidazo[1,2-a]pyrimidines under microwave irradiation, exploring their potential in anti-inflammatory and antimicrobial activities (R. N. Rao et al., 2018).

Antimicrobial Activity : Elenich et al. (2019) synthesized quaternary salts of imidazo[1,2-a]pyrimidines, showing significant antimicrobial activity (O. V. Elenich et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . Therefore, there is a continuous interest in the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .

Wirkmechanismus

Target of Action

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized as valuable scaffolds in medicinal chemistry . Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been explored for their potential as covalent inhibitors in cancer treatment, specifically as KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that these compounds may interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Given its potential role as a covalent inhibitor, it can be inferred that this compound may disrupt the normal functioning of its target proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Pharmacokinetics

One study on a related compound, q203, indicated that it displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine may also have favorable ADME properties.

Result of Action

Given its potential as a covalent inhibitor, it can be inferred that this compound may induce changes in the structure and function of its target proteins, potentially leading to cell death in the case of pathogenic organisms or cancer cells .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKMFKVUEPXDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN3C=CC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565311 |

Source

|

| Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |

CAS RN |

134044-47-6 |

Source

|

| Record name | 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

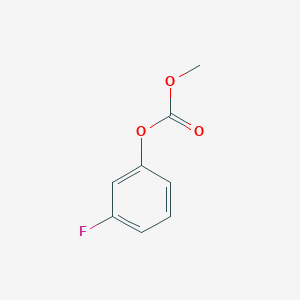

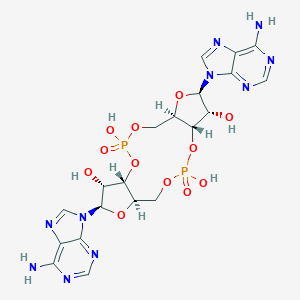

![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)

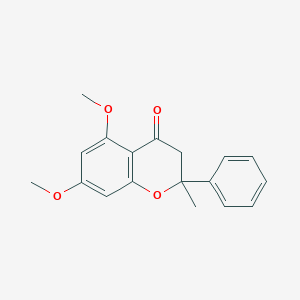

![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)